Fmoc-cis-DL-3-phenyl-Pro-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

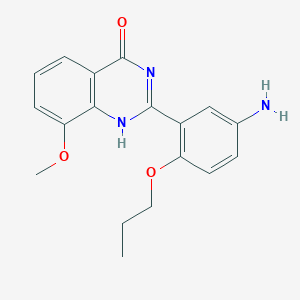

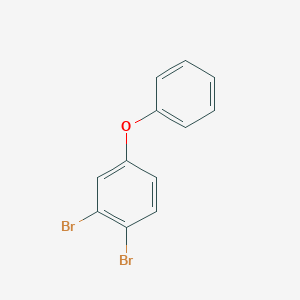

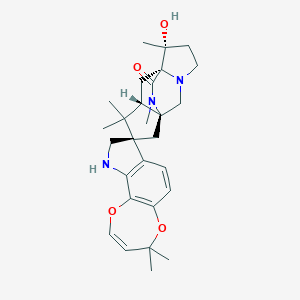

Fmoc-cis-DL-3-phenyl-Pro-OH (Fmoc-cis-DL-Phe-Pro-OH) is an amino acid derivative that is commonly used as a building block in organic synthesis and peptide synthesis. It is a white powder that is soluble in water and organic solvents. It has a molecular weight of 286.37 g/mol and a melting point of 180-182°C. Fmoc-cis-DL-Phe-Pro-OH is a versatile reagent, and is used in a variety of applications, including peptide synthesis, biochemical and physiological studies, and drug discovery.

Applications De Recherche Scientifique

Hydrogel Formation and Characterization

Fmoc-cis-DL-3-phenyl-Pro-OH and related Fmoc-protected aromatic amino acids play a crucial role in the formation of hydrogels, which are extensively studied for their self-assembly and hydrogelation behavior. The self-assembly of Fmoc-protected phenylalanine derivatives, including modifications like fluorinated phenylalanine, into fibrils forms the basis of hydrogel networks. These networks exhibit pH-sensitive hydrogelation, with changes in solvent pH affecting the hydrogel's rigidity due to variations in the charge state of the terminal groups. Modifications at the C-terminal, such as converting carboxylic acid moieties into amide or methyl ester groups, have shown to influence self-assembly and hydrogelation behavior significantly, highlighting the critical role of hydrophobicity and hydrogen bonding capacity in hydrogel formation (Ryan et al., 2011).

Antibacterial Composite Materials

The development of antibacterial and anti-inflammatory materials is another vital application area. Fmoc-pentafluoro-L-phenylalanine-OH has been utilized to form nanoassemblies that exhibit substantial antibacterial capabilities without being cytotoxic towards mammalian cell lines. The integration of these nanoassemblies into resin-based composites has led to materials that effectively inhibit bacterial growth and viability, demonstrating the potential for designing advanced biomedical materials (Schnaider et al., 2019).

Nanotechnology and Material Science

In nanotechnology and material science, Fmoc-protected amino acids are employed to stabilize fluorescent silver nanoclusters within hydrogels. The Fmoc-Phe-OH hydrogel, in particular, has facilitated the spontaneous reduction of silver ions to form silver nanoclusters, which exhibit unique fluorescent properties. This application highlights the intersection of soft material chemistry and nanotechnology, opening avenues for creating functional materials with specific optical properties (Roy & Banerjee, 2011).

Mécanisme D'action

Target of Action

Fmoc-cis-DL-3-phenyl-Pro-OH is primarily used as a building block in organic synthesis and peptide synthesis . The primary targets of this compound are the amine groups in the peptide chain . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

The Fmoc group serves as a protecting group for amines during peptide synthesis . It prevents the amine group from engaging in undesired nucleophilic reactions with electrophiles. The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides with the desired sequence and structure . By protecting the amine groups during synthesis, it allows for the stepwise addition of amino acids without unwanted side reactions .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH of the solution can affect the rate at which the Fmoc group is removed . Furthermore, the presence of other reactive species in the solution can potentially interfere with the peptide synthesis process. Therefore, careful control of the reaction conditions is necessary to ensure the successful use of this compound in peptide synthesis.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

The role of Fmoc-cis-DL-3-phenyl-Pro-OH in biochemical reactions is primarily as a reagent in peptide synthesis . It forms covalent and hydrogen bonds with other molecules, readily forming peptide bonds with amino acids, carbohydrates, and lipids .

Molecular Mechanism

The mechanism of action of this compound relies on its ability to form covalent and hydrogen bonds with other molecules . It readily forms peptide bonds with amino acids, carbohydrates, and lipids .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that this compound is stable and does not degrade easily, making it a reliable reagent for peptide synthesis .

Propriétés

IUPAC Name |

(2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)24-18(17-8-2-1-3-9-17)14-15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZINBBVSLWSWBO-UUOWRZLLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373287 |

Source

|

| Record name | Fmoc-cis-DL-3-phenyl-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181824-45-3 |

Source

|

| Record name | Fmoc-cis-DL-3-phenyl-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[3,2-c]pyridine-4-carbonitrile](/img/structure/B64743.png)

![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)

![Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B64755.png)